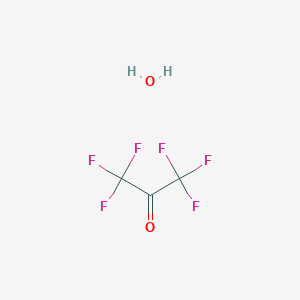

2-Propanone, hexafluoro-, hydrate

概要

説明

Hexafluoroacetone hydrate appears as a colorless liquid with a acetone-like odor. Toxic by inhalation. Nonflammable. Emits toxic fumes when heated to high temperatures. Heavier than air. Used as an intermediate in organic synthesis.

科学的研究の応用

Catalytic Epoxidation Reactions

Hexafluoro-2-propanol (HFIP) exhibits unique abilities in catalytic reactions, particularly in the epoxidation of olefins. It activates H2O2 from urea-hydrogen peroxide adducts (UHP) and facilitates high-yield epoxidation with various fluoroketones as catalysts. This system is especially effective with reactive olefins, sometimes not even requiring a catalyst (Legros, Crousse, Bonnet-Delpon, & Bégué, 2002).

Clathrate Hydrate Formation

Research has explored the role of 2-propanol in clathrate hydrate stability, particularly in methane systems. Surprisingly, contrary to expectations from an alcohol, 2-propanol may participate in clathrate formation and be modeled as a hydrate-forming compound. This finding is crucial for understanding the hydrate phase boundary in natural gas systems (Ostergaard, Tohidi, Anderson, Todd, & Danesh, 2002).

Sensor Development for 2-Propanone Detection

A novel chemiresistive sensor for detecting 2-propanone, a biomarker of diabetic ketoacidosis, has been developed. This sensor, made from fluorocarbon elastomer/nanocarbon black composites, showcases high sensitivity and selectivity for 2-propanone, distinguishing it from other compounds like benzene, ethanol, or water (Mondal, Kumar, Dubey, Bhardwaj, Melo, & Varshney, 2018).

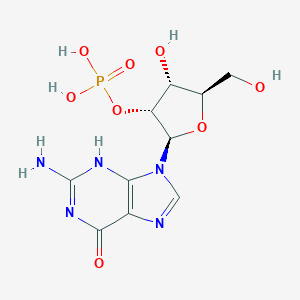

Protective Group Removal in Nucleosides

1,1,1,3,3,3-Hexafluoro-2-propanol has been used as a reagent and solvent for the detritylation of acid-sensitive nucleosides and nucleotides. It proves effective in removing the 4,4′-Dimethoxytrityl protecting group, especially in cases susceptible to N-glycosyl cleavage under strongly acidic conditions (Leonard & Neelima, 1995).

Hydrogen Bonding Studies

Hexafluoro-2-propanol serves as a valuable prototype for studying intramolecular torsional isomerization dynamics and its coupling to intermolecular hydrogen bonding. Through Fourier transform infrared (FTIR) spectra and hybrid density functional calculations, its role in understanding hydrogen bond strength and cluster stability trends is significant (Schaal, Häber, & Suhm, 2000).

Biodegradation in Wastewater Treatment

2-Propanone plays a role in biodegradation systems for treating wastewater contaminated by organic solvents in semiconductor manufacturing. Specific microorganisms introduced into these systems can effectively eliminate residual 2-propanone, reducing the chemical oxygen demand (COD) in wastewater and flue gas to regulated limits (Hsu, Wu, Ye, Chen, Huang, & Lin, 2009).

特性

CAS番号 |

10543-95-0 |

|---|---|

分子式 |

C3H2F6O2 |

分子量 |

184.04 g/mol |

IUPAC名 |

1,1,1,3,3,3-hexafluoropropan-2-one;hydrate |

InChI |

InChI=1S/C3F6O.H2O/c4-2(5,6)1(10)3(7,8)9;/h;1H2 |

InChIキー |

HEBNOKIGWWEWCN-UHFFFAOYSA-N |

SMILES |

C(=O)(C(F)(F)F)C(F)(F)F.O |

正規SMILES |

C(=O)(C(F)(F)F)C(F)(F)F.O |

| 10543-95-0 | |

物理的記述 |

Hexafluoroacetone hydrate appears as a colorless liquid with a acetone-like odor. Toxic by inhalation. Nonflammable. Emits toxic fumes when heated to high temperatures. Heavier than air. Used as an intermediate in organic synthesis. |

関連するCAS |

684-16-2 (Parent) |

同義語 |

hexafluoroacetone hexafluoroacetone dihydrate hexafluoroacetone hydrate hexafluoroacetone monohydrate hexafluoroacetone sesquihydrate hexafluoroacetone trihydrate |

製品の起源 |

United States |

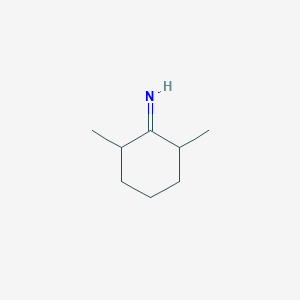

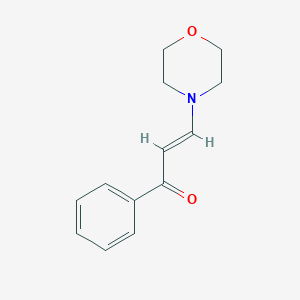

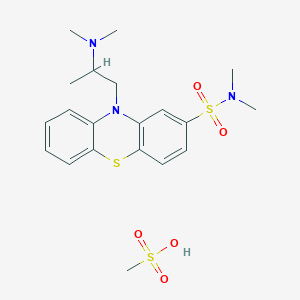

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4AR,6S,7R,8R,8aR)-8-(benzyloxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B76243.png)

![6-Methylbicyclo[4.2.0]octan-2-one](/img/structure/B76264.png)